3,3-Dimethylcyclopentene

Hofmann elimination Stereochemistry Mechanistic analysis

3,3-Dimethylcyclopentene (CAS 58049-91-5) is a C7H12 cycloalkene featuring a geminal dimethyl substitution pattern at the C3 position of the cyclopentene ring. This unique substitution imparts distinct thermophysical properties relative to unsubstituted cyclopentene and other dimethylcyclopentene isomers.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 58049-91-5
Cat. No. B1616611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclopentene
CAS58049-91-5
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC1(CCC=C1)C
InChIInChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3
InChIKeyFONFXXNTLGAHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylcyclopentene (CAS 58049-91-5): Baseline Thermophysical and Structural Data for Procurement Specification


3,3-Dimethylcyclopentene (CAS 58049-91-5) is a C7H12 cycloalkene featuring a geminal dimethyl substitution pattern at the C3 position of the cyclopentene ring [1]. This unique substitution imparts distinct thermophysical properties relative to unsubstituted cyclopentene and other dimethylcyclopentene isomers. Key procurement-relevant specifications include a reported boiling point of 87.7±7.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³ (predicted), and an estimated flash point of -19.0±10.3 °C . The compound is a colorless liquid at room temperature with a molecular weight of 96.17 g/mol and is generally insoluble in water but soluble in common organic solvents .

3,3-Dimethylcyclopentene (CAS 58049-91-5): Why In-Class Cyclopentene Analogs Cannot Be Interchanged Without Quantitative Consequence


Substituting 3,3-dimethylcyclopentene with unsubstituted cyclopentene, mono-methylated cyclopentenes, or regioisomeric dimethylcyclopentenes introduces substantial changes in both physical properties and reaction outcomes. The gem-dimethyl motif at C3 is not merely a structural descriptor; it imposes steric constraints that fundamentally alter transition-state geometries and reaction pathways. For instance, the Hofmann elimination of a trimethylammonium precursor yields 3,3-dimethylcyclopentene via a 97% syn mechanism, whereas unsubstituted cyclopentene forms via only 39% syn elimination [1]. Similarly, in cycloadditions, steric effects predominate for this cyclopentene scaffold while stereoelectronic effects govern cyclohexene analogs [2]. Moreover, the 3,3-isomer exhibits divergent reactivity with iridium complexes compared to its 4,4-dimethyl regioisomer [3]. These documented quantitative and mechanistic divergences underscore that generic substitution based solely on molecular formula or ring size is not scientifically valid for reproducible research or industrial application.

3,3-Dimethylcyclopentene (CAS 58049-91-5): Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Hofmann Elimination Mechanistic Pathway: 97% Syn Elimination for 3,3-Dimethylcyclopentene vs. 39% for Cyclopentene

In Hofmann elimination studies, the trimethylammonium hydroxide precursor of 3,3-dimethylcyclopentene undergoes elimination via a 97% syn mechanism, whereas the unsubstituted cyclopentene precursor follows only a 39% syn pathway [1]. This substantial mechanistic divergence (Δ = +58 percentage points) is attributed to severe steric interactions in the anti mechanism for the 3,3-dimethylcyclopentyl system [1].

Hofmann elimination Stereochemistry Mechanistic analysis

Divergent Reactivity with Iridium Complexes: 3,3-Isomer Follows a Distinct Pathway Compared to 4,4-Dimethylcyclopentene

In studies of C–C bond cleavage by iridium complexes, 4,4-dimethylcyclopentene reacts to yield ((MeC₅H₄)IrMeL₂)SbF₆ (complex 3). However, the 3,3-isomer follows a completely different reaction pathway, instead giving ((MeC₅H₄)IrHL₂)SbF₆ [1]. This divergence in product identity demonstrates that the position of the gem-dimethyl group dictates the mechanism of C–C bond activation.

Organometallic chemistry C–C bond activation Iridium catalysis

Ketene Cycloaddition Stereochemistry: Steric Control Predominates in 3,3-Dimethylcyclopentene, Unlike Cyclohexene Analogs

The cycloaddition of dichloroketene to 3,3-dimethylcyclopentene has been investigated and compared with cyclohexene substrates. In the cyclopentene scaffold, steric effects predominate in guiding the stereochemical outcome, whereas stereoelectronic effects are the primary determinants in analogous cyclohexene cycloadditions [1]. The study explicitly notes that the steric results are consistent with a nonparallel transition state for addition.

Cycloaddition Stereochemistry Steric effects

Thermophysical Property Differentiation: Boiling Point Elevated by ~44 °C Relative to Unsubstituted Cyclopentene

The introduction of two methyl groups at C3 significantly alters the boiling point. 3,3-Dimethylcyclopentene has a reported boiling point of 87.7±7.0 °C at 760 mmHg, compared to 44–46 °C for unsubstituted cyclopentene . The density also increases from 0.771 g/cm³ for cyclopentene to 0.8±0.1 g/cm³ for the 3,3-dimethyl derivative .

Thermophysical properties Separation science Procurement specification

LogP and Hydrophobicity: ACD/LogP 3.36 for 3,3-Dimethylcyclopentene vs. ~2.0 for Cyclopentene

The calculated octanol-water partition coefficient (LogP) for 3,3-dimethylcyclopentene is 3.36 (ACD/Labs), compared to an estimated LogP of approximately 2.0 for unsubstituted cyclopentene based on available data [1]. This reflects the increased hydrophobicity imparted by the gem-dimethyl group.

Lipophilicity Partition coefficient ADME prediction

3,3-Dimethylcyclopentene (CAS 58049-91-5): Evidence-Based Research and Industrial Application Scenarios


Mechanistic Studies of Sterically Biased Elimination Reactions

The 97% syn Hofmann elimination pathway documented for 3,3-dimethylcyclopentene precursors [1] makes this compound an essential probe for investigating steric acceleration and conformational control in elimination reactions. Researchers studying E2 and E1cb mechanisms rely on this substrate to decouple steric from stereoelectronic effects.

Organometallic C–C Bond Activation and Mechanistic Divergence Studies

The distinct reaction pathway of 3,3-dimethylcyclopentene with iridium complexes, compared to its 4,4-dimethyl isomer [2], positions this compound as a critical benchmark for elucidating the role of substitution pattern in C–C bond cleavage. It is particularly valuable in academic and industrial catalysis research where mechanistic understanding informs catalyst design.

Stereochemical Probe in Cycloaddition and Pericyclic Reaction Development

The documented predominance of steric effects over stereoelectronic effects in ketene cycloadditions with 3,3-dimethylcyclopentene [3] establishes this substrate as a model system for studying nonparallel transition states. It is employed in academic laboratories to validate computational models of pericyclic reaction stereochemistry.

Purification and Separation Method Development Requiring Elevated Boiling Point Cyclopentene Scaffolds

With a boiling point approximately 43 °C higher than unsubstituted cyclopentene , 3,3-dimethylcyclopentene offers a distinct volatility profile that facilitates chromatographic and distillation-based separations. This property is exploited in both analytical method development and preparative organic synthesis where co-elution with lower-boiling components must be avoided.

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